molecular formula C20H34O3 B1229945 11-Hydroxyicosa-8,12,14-trienoic acid

11-Hydroxyicosa-8,12,14-trienoic acid

Cat. No.: B1229945
M. Wt: 322.5 g/mol
InChI Key: JNXXVEYCRGFXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Hydroxyicosa-8,12,14-trienoic acid is a high-purity hydroxy fatty acid offered to the scientific research community for investigative purposes. This compound is an analog of other biologically relevant hydroxyeicosatrienoic acids (HETrEs) and serves as a valuable tool for studying the structure-activity relationships of eicosanoids and lipid signaling mediators. Researchers can utilize this compound in studies focused on enzymology, particularly in probing the substrate specificity of lipoxygenases and cytochrome P450 enzymes . It is also suitable for use as an analytical standard in mass spectrometry and chromatography to identify and quantify novel lipid species in complex biological samples. As an emerging biochemical tool, it may aid in the exploration of inflammatory pathways, cellular proliferation, and other physiological processes modulated by oxidized fatty acids. The product is strictly for research applications in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

11-hydroxyicosa-8,12,14-trienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10-11,13-14,16,19,21H,2-6,8-9,12,15,17-18H2,1H3,(H,22,23)

InChI Key

JNXXVEYCRGFXTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CC(CC=CCCCCCCC(=O)O)O

Synonyms

11-hydroxy-8,12,14-eicosatrienoic acid
11-hydroxy-8,12,14-eicosatrienoic acid, (E,Z,Z)-isomer
11-hydroxy-8,12,14-eicosatrienoic acid, stereoisome

Origin of Product

United States

Scientific Research Applications

Pain Management and Inflammation

Research has indicated that 11-hydroxyicosa-8,12,14-trienoic acid may play a role in modulating pain and inflammation. A study found that excessive dietary linoleic acid leads to the accumulation of various metabolites, including hydroxy fatty acids like 11-hydroxyicosa-8,12,14-trienoic acid, which are linked to nociceptive hypersensitivity. The compound's interaction with pain receptors such as TRPA1 and TRPV1 suggests potential applications in developing analgesics for chronic pain management .

Cardiovascular Health

The compound has been investigated for its cardiovascular benefits. Epoxyeicosatrienoic acids (including derivatives of 11-hydroxyicosa-8,12,14-trienoic acid) have demonstrated vasodilatory effects and are involved in the regulation of blood pressure and vascular tone. These findings suggest that the compound could be beneficial in cardiovascular disease prevention and treatment strategies .

Cosmetic Formulations

11-hydroxyicosa-8,12,14-trienoic acid is being explored for its potential use in cosmetic products due to its skin-soothing properties. Its incorporation into topical formulations can enhance skin hydration and provide anti-inflammatory benefits. Studies indicate that formulations containing hydroxy fatty acids can improve skin barrier function and reduce irritation .

Case Study 1: Pain Modulation

A study published in Nature explored the effects of dietary linoleic acid on pain sensitivity in mice. The results indicated that increased levels of hydroxy fatty acids, including 11-hydroxyicosa-8,12,14-trienoic acid, correlated with heightened pain responses mediated by TRPV1 channels .

Case Study 2: Cardiovascular Effects

In a clinical trial assessing the impact of dietary fatty acids on cardiovascular health, researchers found that participants who consumed higher amounts of omega-6 fatty acids exhibited increased levels of epoxyeicosatrienoic acids. These metabolites were associated with improved endothelial function and lower blood pressure readings .

Data Tables

MetaboliteConcentration (µM)Receptor InteractionEffect on Pain Sensitivity
9-HODE62.67TRPA1; TRPV1Pronociceptive
11-Hydroxyicosa-8,12,14-trienoic AcidVariableTRPA1; TRPV1Analgesic potential
Arachidonic Acid5-HETETRPV1Pronociceptive

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

11-Hydroperoxy-eicosa-9,12,14-trienoic Acid

  • Structure : Hydroperoxy group at C11, double bonds at C9,12,14 (vs. hydroxyl at C11 in 11-HiTrE).
  • Biosynthesis : Formed via 8R-lipoxygenase (8R-LOX) activity on arachidonic acid, followed by secondary oxygenation .
  • Stability : Highly unstable under acidic conditions, limiting its detection in typical lipid extraction protocols .
  • Biological Role : Precursor to bis-allylic dihydroperoxides and hydroperoxy-alkenals, implicated in oxidative stress pathways .

14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET)

  • Structure : Epoxide group at C14,15 (vs. hydroxyl at C11 in 11-HiTrE).
  • Biosynthesis : Generated via CYP epoxygenases from arachidonic acid .
  • Metabolism: Substrate for soluble epoxide hydrolase (sEH), converting it to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) .
  • Function : Vasodilatory and anti-inflammatory effects in cardiovascular systems .

DL-3-Hydroxy-eicosa-8,11,14-trienoic Acid

  • Structure : Hydroxyl group at C3 (vs. C11 in 11-HiTrE).
  • Synthesis : Produced via sodium borohydride reduction of 3-keto esters derived from DGLA .
  • Metabolic Fate : Less studied but hypothesized to undergo β-oxidation due to the terminal hydroxyl group .

6-Iodo-4-hydroxy-eicosa-8,11,14-trienoic Acid

  • Structure : Iodine substitution at C6 and hydroxyl at C4 (vs. single hydroxyl at C11).
  • Biosynthesis: Synthesized by lactoperoxidase (LPO) using docosahexaenoic acid (DHA) as a substrate .
  • Activity: Linked to antioxidant and anti-inflammatory properties, distinct from non-iodinated hydroxylated PUFAs .

Structural and Functional Impact of Modifications

Position of Oxygenation

  • Hydroxylation at C11 (11-HiTrE) vs. C3 (DL-3-hydroxy derivative) alters solubility, receptor binding, and metabolic turnover. For example, 11-HiTrE’s mid-chain hydroxyl group may enhance membrane interaction, whereas C3 hydroxylation promotes rapid catabolism .

Double Bond Geometry

  • 11-HiTrE’s double bonds (8Z,12E,14Z) differ from 14,15-EET’s (5Z,8Z,11Z), influencing substrate specificity for enzymes like LOX and CYP. For instance, 14,15-EET is a preferred substrate for sEH, while 11-HiTrE may interact with prostaglandin synthases .

Methyl-Branched Analogs

  • Methyl branches at C10 or C13 in eicosa-8,11,14-trienoic acid reduce prostaglandin synthesis efficiency by 75%, highlighting the sensitivity of enzymatic systems to structural perturbations .

Analytical and Pharmacological Considerations

MS/MS Fragmentation Patterns

  • 11-HiTrE exhibits characteristic fragments at m/z 293.2122 (C18H29O3) and 321.243 (C20H33O3), distinguishing it from isomers like 9-hydroxy-pinolenic acid .

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for identifying and quantifying 11-Hydroxyicosa-8,12,14-trienoic acid in biological matrices?

  • Methodology : Use reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Employ deuterated or isotope-labeled analogs (e.g., d₄-11-HETrE) as internal standards to correct for matrix effects. For structural confirmation, apply nuclear magnetic resonance (NMR) spectroscopy, focusing on hydroxyl proton signals and double-bond geometry via 2D-COSY and NOESY experiments .
  • Validation : Include calibration curves with linear ranges spanning 0.1–1000 ng/mL and assess intra-/inter-day precision (CV <15%).

Q. How can researchers synthesize 11-Hydroxyicosa-8,12,14-trienoic acid with high regioselectivity?

  • Methodology : Start with arachidonic acid (C20:4 ω-6) as a precursor. Use enzymatic hydroxylation with cytochrome P450 isoforms (e.g., CYP4A11) or chemical epoxidation followed by acid-catalyzed hydrolysis to introduce the hydroxyl group at position 11. Purify intermediates via silica gel chromatography, monitoring reaction progress with thin-layer chromatography (TLC) .
  • Challenges : Minimize byproducts like 8- or 15-hydroxy isomers by optimizing reaction pH (6.5–7.5) and temperature (25–37°C) .

Q. What are the primary biological roles of 11-Hydroxyicosa-8,12,14-trienoic acid in cellular signaling?

  • Methodology : Investigate its role as a lipid mediator using in vitro assays:

Anti-inflammatory activity : Measure inhibition of NF-κB activation in LPS-stimulated macrophages via luciferase reporter assays.

Membrane incorporation : Use radiolabeled ¹⁴C-11-HETrE to track incorporation into phospholipids (e.g., phosphatidylcholine) in cell cultures .

  • Key Findings : Preliminary data suggest it may substitute for arachidonic acid in phospholipid bilayers under ω-3 fatty acid-deficient conditions .

Advanced Research Questions

Q. How does 11-Hydroxyicosa-8,12,14-trienoic acid interact with peroxisome proliferator-activated receptors (PPARs)?

  • Methodology :

In silico docking : Model ligand-receptor interactions using software like AutoDock Vina, focusing on PPARγ’s ligand-binding domain.

Transcriptional assays : Co-transfect HEK293 cells with PPAR-responsive luciferase plasmids and PPARγ expression vectors. Treat with 11-HETrE (1–50 µM) and measure luminescence .

  • Data Interpretation : Compare binding affinities to known PPAR agonists (e.g., rosiglitazone) and assess dose-response relationships.

Q. What experimental strategies resolve contradictions in reported pro- vs. anti-inflammatory effects of 11-HETrE?

  • Methodology :

Dose-dependent studies : Test 11-HETrE across concentrations (0.1–100 µM) in primary human neutrophils, measuring prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) via ELISA.

Cell-type specificity : Compare responses in macrophages, endothelial cells, and T-cells using flow cytometry for cytokine profiling (e.g., IL-6, TNF-α) .

  • Hypothesis : Dual effects may arise from differential activation of COX-2 (pro-inflammatory) vs. 15-lipoxygenase (anti-inflammatory) pathways.

Q. How can lipidomics workflows integrate 11-HETrE into studies of metabolic dysregulation?

  • Methodology :

Sample preparation : Extract lipids from plasma/tissue using methyl tert-butyl ether (MTBE), and enrich hydroxy fatty acids via solid-phase extraction (SPE) with C18 cartridges.

Data acquisition : Perform untargeted lipidomics on a Q-Exactive HF-X mass spectrometer (resolution: 240,000) with polarity switching (±) to capture oxidized lipids.

Bioinformatics : Use LipidMatch or LipidBlast for spectral matching, and MetaboAnalyst for pathway enrichment analysis .

  • Applications : Correlate 11-HETrE levels with insulin resistance markers (e.g., HOMA-IR) in obesity models .

Data Contradiction Analysis

Q. Why do structural analogs of 11-HETrE (e.g., 8-HETrE) exhibit divergent bioactivities?

  • Analysis : Compare hydroxyl group positioning using molecular dynamics simulations. 8-HETrE’s hydroxyl at C8 may sterically hinder binding to soluble epoxide hydrolase (sEH), reducing anti-inflammatory potency vs. 11-HETrE .
  • Validation : Generate site-directed mutants of sEH and measure catalytic activity with both isomers .

Experimental Design Considerations

Q. What controls are critical when studying 11-HETrE in animal models?

  • Recommendations :

  • Use ω-3-deficient diets to amplify endogenous 11-HETrE synthesis.
  • Include sham-treated groups to account for solvent effects (e.g., ethanol in dosing solutions).
  • Monitor redox balance (GSH/GSSG ratios) to rule out oxidative stress artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.